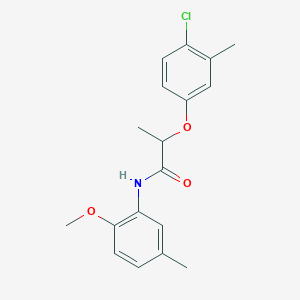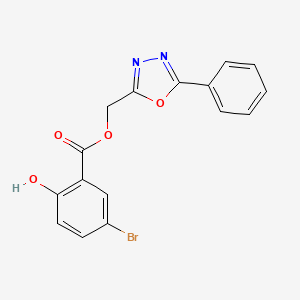![molecular formula C17H26ClNO2 B4399846 1-{3-[2-(allyloxy)phenoxy]propyl}piperidine hydrochloride](/img/structure/B4399846.png)
1-{3-[2-(allyloxy)phenoxy]propyl}piperidine hydrochloride
Übersicht
Beschreibung
1-{3-[2-(allyloxy)phenoxy]propyl}piperidine hydrochloride, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool in the study of certain biological processes. A-366 is a selective inhibitor of the lysine-specific demethylase 5A (KDM5A) enzyme, which plays a role in epigenetic regulation of gene expression. In
Wirkmechanismus
1-{3-[2-(allyloxy)phenoxy]propyl}piperidine hydrochloride selectively inhibits KDM5A by binding to its catalytic domain, preventing the demethylation of lysine residues on histone proteins. This leads to changes in chromatin structure and gene expression, which can have downstream effects on cellular processes.
Biochemical and physiological effects:
This compound has been shown to have a range of effects on cellular processes, depending on the specific context and cell type. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell migration and invasion. In neural stem cells, this compound has been shown to promote differentiation and neurite outgrowth. This compound has also been shown to affect the expression of genes involved in immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{3-[2-(allyloxy)phenoxy]propyl}piperidine hydrochloride in lab experiments is its selectivity for KDM5A, which allows for more specific targeting of epigenetic processes. However, this compound can also have off-target effects on other enzymes and pathways, which can complicate data interpretation. Additionally, the hydrophobic nature of this compound can make it difficult to dissolve and handle in lab settings.
Zukünftige Richtungen
There are several areas of future research that could build upon the current understanding of 1-{3-[2-(allyloxy)phenoxy]propyl}piperidine hydrochloride and its potential applications. One area of interest is the development of more potent and selective inhibitors of KDM5A, which could have even greater therapeutic potential. Additionally, further studies are needed to investigate the role of KDM5A in various biological processes and disease states, and to identify potential biomarkers for patient stratification and treatment response. Finally, the use of this compound in combination with other epigenetic modifiers or chemotherapy agents could be explored for synergistic effects.
Wissenschaftliche Forschungsanwendungen
1-{3-[2-(allyloxy)phenoxy]propyl}piperidine hydrochloride has been used in various studies to investigate the role of KDM5A in biological processes. For example, this compound has been shown to inhibit the growth and migration of cancer cells by targeting KDM5A-mediated epigenetic regulation. This compound has also been used to study the role of KDM5A in neural development and differentiation.
Eigenschaften
IUPAC Name |
1-[3-(2-prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-19-16-9-4-5-10-17(16)20-15-8-13-18-11-6-3-7-12-18;/h2,4-5,9-10H,1,3,6-8,11-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJMFMSAOGPMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4399763.png)
![4-[2-(2-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4399764.png)

![4-[(cycloheptylamino)carbonyl]phenyl propionate](/img/structure/B4399776.png)

![1-methyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4399797.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399803.png)

![N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4399813.png)
![3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B4399827.png)

![N-(4-chlorobenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4399835.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4399841.png)
![3-{4-[3-(trifluoromethyl)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B4399855.png)